molecular formula C21H18ClN3O3 B11003739 3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide

3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B11003739
M. Wt: 395.8 g/mol
InChI Key: BPBOVDZWCCQJIF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazinone Core: The initial step involves the synthesis of the benzoxazinone core. This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable acylating agent under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group via a nucleophilic aromatic substitution reaction. This can be achieved by reacting the benzoxazinone intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring. This can be achieved by reacting the intermediate with a suitable pyrrole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzoxazinone core, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the benzoxazinone core can lead to the formation of dihydrobenzoxazine derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biological processes, leading to its observed biological activities.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to its observed effects.

    Signal Transduction Pathways: The compound may modulate specific signal transduction pathways, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-indol-1-yl)propanamide: This compound features an indole ring instead of a pyrrole ring, leading to differences in its chemical reactivity and biological activity.

    3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-imidazol-1-yl)propanamide: This compound features an imidazole ring instead of a pyrrole ring, leading to differences in its chemical reactivity and biological activity.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-3-(1H-pyrrol-1-yl)propanamide lies in its specific combination of aromatic and heterocyclic rings, which contribute to its diverse reactivity and functionality. This makes it a valuable compound for various scientific research applications and industrial uses.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-7-yl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C21H18ClN3O3/c22-15-5-3-14(4-6-15)18(25-9-1-2-10-25)12-20(26)23-16-7-8-17-19(11-16)28-13-21(27)24-17/h1-11,18H,12-13H2,(H,23,26)(H,24,27)

InChI Key

BPBOVDZWCCQJIF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)NC(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4

Origin of Product

United States

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